![molecular formula C21H25ClN2O3 B155916 (S)-cetirizine CAS No. 130018-76-7](/img/structure/B155916.png)
(S)-cetirizine
Overview
Description
(S)-cetirizine is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(S)-Cetirizine, also known as levocetirizine, is a third-generation non-sedative antihistamine. It primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine binding to H1 receptors triggers inflammation and pruritus (itching) .
Mode of Action
This compound acts as an inverse agonist at the H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor, this compound stabilizes it in an inactive state, preventing histamine from binding and triggering an allergic response .
Biochemical Pathways
By inhibiting the H1 receptor, this compound prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation . This results in a reduction of allergy symptoms such as itching, sneezing, rhinorrhea, and nasal congestion .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract . This results in a high bioavailability and a long half-life, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of the typical symptoms of allergic reactions. By blocking the H1 receptors, it prevents histamine from exerting its effects, thus reducing inflammation and other allergic symptoms . This makes this compound effective in treating conditions like allergic rhinitis and chronic urticaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the absorption of oral drugs, such as gastric pH and presence of food, can impact the bioavailability of this compound . Additionally, renal function can affect the excretion and thus the duration of action, as this compound is primarily excreted unchanged in the urine . Therefore, in patients with renal impairment, dose adjustment may be necessary .
Biological Activity
(S)-Cetirizine, a second-generation antihistamine, is primarily recognized for its role as an H1 receptor antagonist, providing relief from allergic symptoms. However, emerging research has revealed a broader spectrum of biological activities, including antimicrobial properties and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by diverse studies and case reports.
Pharmacological Profile
Mechanism of Action
this compound exhibits high affinity and selectivity for peripheral H1 receptors, with a value of approximately 0.65 μmol/L. It demonstrates minimal interaction with other receptor types, which contributes to its favorable safety profile and reduced sedative effects compared to first-generation antihistamines .
Pharmacokinetics
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Peak Concentration : Achieved approximately one hour post-administration.
- Half-life : Approximately 10 hours, allowing for once-daily dosing.
- Bioavailability : Around 93% protein-bound in plasma .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. An exploratory study assessed its efficacy against strains such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) was determined to be 1000 μg/ml for these bacteria, demonstrating significant bactericidal activity over time .
Summary of Antimicrobial Studies
Bacteria | MIC (μg/ml) | Time to Bactericidal Effect (h) | Observations |
---|---|---|---|
S. aureus ML281 | 1000 | 6 | Decrease in viable cell count over time |
Salmonella typhi 62 | 1000 | 6 | Complete eradication by 18 h |
The study indicated that while higher concentrations were required in vitro, in vivo studies suggested effective protection at lower doses (100 μg/ml) against Salmonella typhimurium in murine models .
Anti-inflammatory Effects
This compound also exhibits significant anti-inflammatory properties. Clinical studies have shown its ability to reduce levels of pro-inflammatory cytokines like IL-4 and IL-8 in allergic patients . Furthermore, it has been noted to shift the Th1/Th2 cytokine balance towards a Th1 response, enhancing the production of interferon-gamma and IL-10.
Clinical Findings on Anti-inflammatory Activity
Study Reference | Population | Findings |
---|---|---|
Ciprandi et al. | Children with PAR | Decreased nasal IL-4 and IL-8 levels |
Uguz et al. | Allergic patients | Shift towards Th1 response |
Pearlman et al. | Children aged 6–11 | Significant improvement in allergy symptoms |
Case Studies on Adverse Effects
While generally well-tolerated, there have been reports of hepatotoxicity associated with this compound use. A case series documented four instances where patients exhibited elevated liver enzymes after short-term use . The following table summarizes these cases:
Summary of Hepatotoxicity Cases
Case Number | Age (years) | Sex | Duration of Use (days) | AST (U/L) | ALT (U/L) |
---|---|---|---|---|---|
1 | 46 | Male | 3 | 419 | 461 |
2 | 21 | Female | 5 | 188 | 443 |
3 | 66 | Female | 7 | 685 | 667 |
4 | 40 | Female | 4 | 47 | 59 |
In all cases, liver function normalized after discontinuation of the drug, indicating a potential idiosyncratic reaction rather than a common side effect .
Scientific Research Applications
Pharmacological Properties
(S)-Cetirizine is an H1-receptor antagonist derived from hydroxyzine. Its pharmacokinetic profile includes:
- High Protein Binding : Cetirizine exhibits a strong affinity for serum albumin, leading to a prolonged duration of action due to slow release from protein binding sites .
- Low CNS Penetration : Its design minimizes central nervous system effects, making it less sedative compared to first-generation antihistamines .
- Anti-inflammatory Effects : Cetirizine has been shown to reduce levels of pro-inflammatory cytokines such as IL-4 and IL-8, indicating potential anti-inflammatory properties beyond its antihistaminic effects .
FDA-Approved Uses
- Allergic Rhinitis : Cetirizine is effective in alleviating symptoms of both seasonal and perennial allergic rhinitis, including sneezing, nasal congestion, and itchy eyes .
- Chronic Urticaria : It is indicated for the treatment of chronic idiopathic urticaria, significantly reducing pruritus and the severity of hives .
- Allergic Conjunctivitis : An ophthalmic formulation is available for treating allergic conjunctivitis .
Off-Label Uses
- Anaphylaxis Management : Cetirizine can be used as an adjunct to epinephrine in managing anaphylactic reactions .
- Androgenic Alopecia : Preliminary studies suggest that topical cetirizine may benefit individuals unresponsive to traditional treatments like minoxidil .
- BASCULE Syndrome : Case studies indicate positive responses when high doses of cetirizine are used in patients with this rare syndrome .
Comparative Efficacy
Recent studies have positioned this compound as a benchmark in clinical trials for allergic rhinitis treatments:
- In various trials, cetirizine demonstrated comparable or superior efficacy to other antihistamines like loratadine and levocetirizine in reducing symptoms of allergic rhinitis .
- A meta-analysis indicated that cetirizine significantly improved quality of life measures in patients suffering from seasonal allergies compared to placebo .
Case Studies and Research Findings
Study | Population | Findings |
---|---|---|
Pearlman et al. | 209 children aged 6–11 | Significant improvement in allergy symptoms compared to placebo |
Nayak et al. | 683 children aged 6–11 | More effective than loratadine in symptom relief |
Lee et al. | 74 children aged 6–12 | Better results than levocetirizine for perennial allergic rhinitis |
Chen et al. | 60 children aged 2–6 | Improved eosinophil counts and overall allergy symptoms compared to montelukast |
Emerging Research Directions
Recent investigations are exploring additional therapeutic potentials of this compound:
- Lung Inflammation : Studies suggest that cetirizine pretreatment can mitigate inflammation induced by lipopolysaccharides in animal models, indicating a possible role in respiratory conditions .
- Electrochemical Sensing : Innovative research has developed electrochemical sensors for detecting cetirizine levels in biological samples, which could enhance therapeutic monitoring and drug development processes .
Properties
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130018-76-7 | |
Record name | Cetirizine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CETIRIZINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.